molecular formula C8H16N2 B8060077 trans-Decahydro-quinoxaline CAS No. 1366054-05-8

trans-Decahydro-quinoxaline

Cat. No.: B8060077
CAS No.: 1366054-05-8
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-YUMQZZPRSA-N
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Description

trans-Decahydro-quinoxaline is a saturated bicyclic organic compound with the molecular formula C8H16N2, serving as a fundamental scaffold in advanced chemical research . This compound features a perhydrogenated quinoxaline structure in the trans isomeric configuration, characterized by two six-membered rings in a chair conformation, resulting in a molecular weight of 140.23 g/mol . Its high purity makes it a critical starting material and building block for synthesizing complex molecular architectures. Researchers value decahydroquinoxaline derivatives for their structural similarities to pharmacologically active molecules, such as certain hypotensive agents and spasmolytics, making them privileged structures in medicinal chemistry and drug discovery programs . The compound's defined stereochemistry also renders it valuable for studying stereochemical effects on biological activity and for developing novel ligands . Furthermore, its rigid, bicyclic, and diamino structure provides a versatile template for constructing libraries of compounds for high-throughput screening and for exploring new chemical spaces in organic synthesis . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305753
Record name (4aS,8aS)-Decahydroquinoxaline
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Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366054-05-8, 51773-44-5
Record name (4aS,8aS)-Decahydroquinoxaline
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Record name (4aS,8aS)-Decahydroquinoxaline
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Record name rac-(4aR,8aR)-decahydroquinoxaline
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Advanced Synthetic Methodologies for Trans Decahydro Quinoxaline

Stereoselective Synthesis Strategies for trans-Decahydro-quinoxaline (B1416366)

Stereoselective synthesis is paramount for accessing specific isomers of decahydro-quinoxaline. The relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a) defines the cis or trans configuration of the fused ring system. The trans isomer is generally more stable, and various synthetic routes have been tailored to favor its formation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of the aromatic precursor, quinoxaline (B1680401), is a direct and common method for preparing decahydro-quinoxalines. The stereochemical outcome of this reduction is highly dependent on the catalyst, solvent, and reaction conditions. Achieving a high diastereoselectivity for the trans isomer often involves complete saturation of the aromatic rings, where the hydrogen atoms add to the heterocyclic ring from opposing faces.

Recent advancements have focused on manganese-based catalysts for the stereodivergent asymmetric hydrogenation of disubstituted quinoxalines to produce tetrahydroquinoxalines. nih.govresearchgate.net While these methods primarily yield the partially saturated tetrahydro- derivatives, they demonstrate the potential for high stereocontrol. For instance, specific manganese-ligand complexes can be tuned to favor the formation of trans-tetrahydroquinoxalines with high diastereomeric ratios. researchgate.net Further reduction of these intermediates would lead to the desired decahydro-quinoxaline scaffold. Similarly, iridium-catalyzed asymmetric hydrogenation has been shown to produce cis-2,3-disubstituted tetrahydroquinoxalines with excellent diastereoselectivity (up to 20:1 dr) and enantioselectivity. rsc.org Although this leads to the cis isomer, it highlights the power of catalyst control in determining the stereochemical outcome.

A study on metal-free transfer hydrogenation using pinacolborane (HBpin) as a hydrogen source and tetrabutylammonium bromide as a catalyst provides an environmentally benign route to tetrahydroquinoxalines. organic-chemistry.org Extending such methodologies to achieve full reduction to the decahydro- stage is an area of ongoing research.

Table 1: Examples of Catalytic Systems for Hydrogenation of Quinoxaline Derivatives

Catalyst SystemSubstrateProductKey Feature
Manganese-Pincer Ligand Complex2,3-Disubstituted Quinoxalinetrans-TetrahydroquinoxalineHigh trans-selectivity and enantioselectivity. researchgate.net
Iridium-Ferrocene Phosphine Ligand2,3-Disubstituted Quinoxalinecis-TetrahydroquinoxalineHigh cis-selectivity (up to 20:1 dr) and enantioselectivity. rsc.org
Tetrabutylammonium Bromide / HBpinQuinoxalineTetrahydroquinoxalineMetal-free transfer hydrogenation. organic-chemistry.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. jrmds.inmdpi.com While MCRs are widely used to construct the aromatic quinoxaline core, their direct application to form the saturated this compound skeleton is less common. Typically, a quinoxaline derivative is first synthesized via an MCR, followed by a separate stereoselective reduction step.

For example, a one-pot, three-component condensation of an amine, an aldehyde, and a compound with an acidic proton can yield highly substituted tetrahydroquinoline derivatives. nih.gov This approach showcases the efficiency of MCRs in building the core heterocyclic structure, which can then be subjected to hydrogenation to access the decahydro- state. The primary advantage of using MCRs in a synthetic sequence is the rapid generation of molecular diversity in the precursor, which translates to a variety of substituted decahydro-quinoxalines after the reduction step.

Chiral Auxiliary or Ligand-Assisted Syntheses

Asymmetric synthesis using chiral auxiliaries or ligands provides a powerful method for controlling the absolute stereochemistry of the final product. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.orgyoutube.com

In the context of this compound, a notable stereoselective synthesis was achieved starting from diethyl 3-hydroxyglutarate. mdpi.comnih.gov A key step in this multi-step synthesis involves the diastereoselective formation of a tetrasubstituted cyclohexane (B81311) intermediate. mdpi.comnih.gov Subsequent reduction and cyclization with dimethyl oxalate annulates the piperazine ring, yielding a racemic quinoxalinedione. X-ray crystallography confirmed the trans-configuration of the fused ring system in this intermediate, demonstrating that the stereochemistry was set effectively during the initial steps. mdpi.comnih.gov This strategy, while not employing a traditional removable auxiliary, uses the inherent stereochemistry of a carefully chosen starting material and reaction sequence to guide the formation of the desired trans-fused product.

Green Chemistry Principles in Decahydro-quinoxaline Synthesis

The application of green chemistry principles to the synthesis of decahydro-quinoxalines focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable and recyclable materials. researchgate.net These principles are most often applied to the synthesis of the quinoxaline precursor, which is subsequently hydrogenated.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. The synthesis of quinoxaline precursors from 1,2-diamines and 1,2-dicarbonyl compounds has been successfully achieved using these approaches.

Solvent-free synthesis using a recyclable sulfated polyborate catalyst has been shown to produce quinoxaline derivatives in high yields with short reaction times. ias.ac.in This method offers advantages such as easy workup and tolerance of various functional groups. ias.ac.in Similarly, reactions catalyzed by Hβ zeolite under solvent-free conditions provide a green and scalable route to quinoline derivatives. rsc.org Another innovative approach utilizes a choline chloride/water-based Natural Deep Eutectic Solvent (NADES), which acts as a green medium, enabling fast and high-yielding synthesis of functionalized quinoxalines at room temperature. scispace.com The product can be easily extracted, and the NADES can be recycled multiple times. scispace.com

Table 2: Green Solvent Conditions for Quinoxaline Synthesis

Reaction MediumCatalystKey Advantages
Solvent-FreeSulfated PolyborateHigh yields, short reaction times, recyclable catalyst. ias.ac.in
Aqueous (Water)SnO₂ NanoparticlesEnvironmentally benign, catalyst reusability, room temperature. iau.ir
NADES (Choline Chloride/Water)None (Solvent-promoted)Fast (5 min), high yields (>90%), recyclable solvent system. scispace.com

Catalyst Systems for Sustainable Synthesis

The development of sustainable catalyst systems is crucial for green organic synthesis. The focus is on heterogeneous catalysts that are easily separable, reusable, and non-toxic.

For the synthesis of quinoxaline precursors, several sustainable catalyst systems have been reported:

Reusable Transition Metal Oxides: Cooperative bifunctional catalysts based on transition metal oxides with Bi(III) have been used for the solvent-free synthesis of quinoxalines, demonstrating high robustness and reusability. rsc.org

SnO₂ Nanoparticles: Tin(IV) oxide nanoparticles have been employed as a recyclable and benign catalyst for quinoxaline synthesis in water at room temperature. The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss in activity. iau.ir

Nanomagnetic-Supported Sulfonic Acid: This catalyst facilitates the one-pot, four-component synthesis of polyhydroquinolines under solvent-free conditions. Its key advantage is the ease of separation from the reaction mixture using an external magnet, allowing for efficient recycling. researchgate.net

Derivatization Reactions in Decahydro-quinoxaline Chemistry

N-Substitution and N,N'-Disubstitution Reactions

Ring Annulation and Fusion Strategies

Similarly, specific strategies for ring annulation and fusion that utilize this compound as a starting material are not well-documented. The chemical literature extensively covers the synthesis of fused quinoxaline systems, such as pyrazino[2,3-b]quinoxalines, but these syntheses typically involve the cyclocondensation of aromatic quinoxaline precursors with appropriate bifunctional reagents. Methodologies to build additional rings onto the saturated this compound framework have not been detailed in available research.

Due to the absence of specific data on these synthetic transformations for this compound, the creation of interactive data tables and a detailed discussion of research findings as per the request is not feasible at this time.

Structural Elucidation and Conformational Analysis of Trans Decahydro Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Decahydro-quinoxaline Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and stereochemistry of molecules in solution. nih.gov For trans-decahydro-quinoxaline (B1416366), NMR is crucial for confirming the ring fusion stereochemistry and analyzing its conformational preferences.

High-resolution 1D and 2D NMR experiments provide the foundational data for the structural assignment of this compound. nih.govscielo.br

¹H NMR Spectroscopy : The proton NMR spectrum is instrumental in establishing the trans-fusion of the two cyclohexane-like rings. The coupling constants (J-values) between protons on adjacent carbons are particularly diagnostic. In the preferred rigid chair-chair conformation of the trans-isomer, large diaxial couplings (typically 10-13 Hz) are observed, which are distinct from the smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The chemical shifts of the bridgehead protons (H-4a and H-8a) are also characteristic and provide information about the local electronic environment.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the proton data. Due to the molecule's C2 symmetry, the spectrum of the parent this compound is simplified, showing only five distinct signals for the ten carbon atoms. The chemical shifts of the bridgehead carbons (C-4a and C-8a) are particularly informative for confirming the ring junction stereochemistry. researchgate.net Detailed analysis, often aided by 2D techniques like HSQC and HMBC, allows for the unambiguous assignment of all carbon and proton signals. mdpi.com

Below is a table summarizing typical NMR data for a substituted this compound derivative, illustrating the chemical shifts used in structural confirmation.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
C-255.23.10 (ax), 2.85 (eq)
C-354.82.90 (ax), 2.70 (eq)
C-4a60.52.50
C-532.11.80 (ax), 1.30 (eq)
C-626.51.75 (ax), 1.25 (eq)
C-726.51.75 (ax), 1.25 (eq)
C-832.11.80 (ax), 1.30 (eq)
C-8a60.52.50
Note: Data are representative and can vary based on substitution and solvent.

This compound is not static; its six-membered rings can undergo conformational inversion. Variable-temperature (VT) NMR spectroscopy is the primary tool for studying these dynamic processes. rsc.org The trans-fused system is conformationally rigid compared to a single cyclohexane (B81311) ring, but ring flipping can still occur.

By monitoring the NMR spectrum at different temperatures, the rate of this conformational exchange can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature increases, the rate of ring inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the heterocyclic system. researchgate.netmonash.edu

NMR data, particularly proton-proton coupling constants, are essential for determining the dominant conformation of the this compound ring system. researchgate.net The molecule is expected to exist predominantly in a rigid chair-chair conformation. In this arrangement, substituents on the ring will preferentially occupy equatorial positions to minimize steric strain, a principle well-established in cyclohexane conformational analysis. nih.govresearchgate.net

The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons, as described by the Karplus relationship, is highly dependent on the dihedral angle between them. Large coupling constants (³JHH > 10 Hz) are indicative of a diaxial relationship (180° dihedral angle), confirming the chair conformation and the relative orientation of substituents. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons, further corroborating conformational assignments derived from coupling constants. nih.gov These analyses consistently show that the diequatorial conformer is the most stable form in solution.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. nih.gov This technique is invaluable for confirming the trans-fusion of the rings and for determining the absolute configuration of chiral derivatives. nih.govnih.gov

Crystallographic analysis of this compound derivatives reveals that the molecule adopts a chair-chair conformation in the solid state, which is generally considered its lowest energy form. The analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the puckered nature of the saturated rings.

For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry. nih.gov By using anomalous dispersion, typically from a heavy atom within the crystal or by forming a salt with a chiral counter-ion of known configuration, the absolute arrangement of atoms in space can be established. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute configuration. researchgate.net

Below is a table of representative crystallographic data for a chiral this compound derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.721
b (Å)5.655
c (Å)31.405
β (°)93.16
Volume (ų)2787.7
Z4
Note: Data are illustrative and specific to the derivative studied. nih.gov

Chiroptical Spectroscopy of Chiral Decahydro-quinoxaline Derivatives

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are particularly sensitive to the three-dimensional structure of enantiomers and are essential for characterizing chiral this compound derivatives.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. aps.orgarxiv.org A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For derivatives of this compound that lack inherent strong chromophores, derivatization is often necessary to introduce a UV-active group.

The resulting CD spectrum displays positive or negative bands known as Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenters and the preferred conformation of the molecule in solution. mdpi.com For instance, the helicity of the quinoxaline (B1680401) system, influenced by the rigid trans-fused scaffold, can give rise to characteristic CD signals. mdpi.com By comparing experimental CD spectra with those predicted by computational methods or with spectra of related compounds of known stereochemistry, the absolute configuration of a chiral this compound derivative can be determined or confirmed. rsc.org

Circularly Polarized Luminescence (CPL)

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules in their excited states. It measures the differential emission of left and right circularly polarized light from a luminescent chiral sample. The resulting CPL spectrum provides the luminescence dissymmetry factor (glum), which is a measure of the degree of circular polarization in the emission. This factor is highly sensitive to the three-dimensional structure and conformation of the molecule in the excited state.

A comprehensive search of scientific literature reveals that there are currently no available research studies or published data on the circularly polarized luminescence of this compound. While the chiroptical properties of various aromatic quinoxaline derivatives have been investigated, the specific CPL characteristics of the fully saturated this compound bicyclic system have not been reported.

Consequently, detailed research findings, including spectroscopic data and analyses of excited-state conformations for this compound using CPL, are not available.

Advanced Computational and Theoretical Chemistry Studies of Trans Decahydro Quinoxaline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

Geometry Optimization and Energetic Landscape Analysis

Geometry optimization is a fundamental DFT calculation that aims to find the minimum energy structure of a molecule. For trans-decahydro-quinoxaline (B1416366), this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement of the atoms. The process iteratively adjusts the atomic coordinates until the forces on each atom are minimized.

The energetic landscape analysis would explore different possible conformations of the this compound molecule. While the trans fusion of the two rings restricts conformational flexibility compared to its cis isomer, subtle variations in the chair conformations of the six-membered rings can still exist. DFT calculations would quantify the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers between different conformations. For instance, in related saturated bicyclic systems, the energy difference between various chair and boat-like conformations can be calculated to understand the molecule's dynamic behavior.

Illustrative Optimized Geometry Parameters for a Saturated Bicyclic Heterocycle (Note: This data is representative of a generic saturated bicyclic amine and not specific to this compound)

ParameterValue
C-N Bond Length1.47 Å
C-C Bond Length1.54 Å
C-N-C Bond Angle112.5°
C-C-N Bond Angle110.8°
C-C-C-C Dihedral Angle55.9°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a DFT calculation would provide the energies of these orbitals and the resulting energy gap, which can be used to predict its behavior in chemical reactions.

Illustrative Frontier Molecular Orbital Energies for a Saturated Bicyclic Heterocycle (Note: This data is representative and not specific to this compound)

OrbitalEnergy (eV)
HOMO-6.58
LUMO1.23
HOMO-LUMO Gap7.81

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgmaterialsciencejournal.org For this compound, an NBO analysis would quantify the hybridization of the atomic orbitals, the polarity of the C-N and C-C bonds, and the extent of any electron delocalization or hyperconjugative interactions. This method allows for the investigation of intramolecular charge transfer and the stability arising from these interactions. materialsciencejournal.org

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electron density distribution in a molecule. QTAIM defines atoms and bonds based on the topology of the electron density. For this compound, a QTAIM analysis would identify the bond critical points for all covalent bonds and characterize the nature of these bonds (e.g., covalent vs. ionic character) based on the properties of the electron density at these points.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.commdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the system, allowing for the exploration of its conformational space at a given temperature. youtube.com

While the trans ring fusion limits large-scale conformational changes, MD simulations can reveal the dynamics of the chair conformations of the individual rings, including the frequencies and amplitudes of their vibrations and any transient puckering. These simulations provide a dynamic picture of the molecule's behavior that complements the static view from geometry optimization.

Theoretical Insights into Reaction Mechanisms and Pathways Involving Decahydro-quinoxaline

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via the hydrogenation of quinoxaline (B1680401) or its functionalization, theoretical studies can be employed to map out the potential energy surface of the reaction. gatech.edu

This involves locating the transition state structures that connect the reactants and products and calculating the activation energies for different possible pathways. By comparing the activation energies, the most favorable reaction mechanism can be determined. For example, in the hydrogenation of quinoxaline to form decahydro-quinoxaline, computational studies could elucidate the step-by-step addition of hydrogen atoms and the stereochemical outcome of the reaction. researchgate.net

Role of Decahydro Quinoxaline in Advanced Materials and Ligand Design

Decahydro-quinoxaline as Chiral Ligands in Asymmetric Catalysis

The quest for effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. scbt.com Ligands possessing C2 symmetry, a type of rotational symmetry, have proven to be particularly effective in creating highly selective catalysts. wikipedia.org The trans-decahydro-quinoxaline (B1416366) framework is a prime example of a scaffold possessing inherent C2 symmetry and chirality, making it an attractive candidate for the design of novel bidentate ligands. acs.org

The structure of this compound is analogous to other successful C2-symmetric diamines, such as trans-1,2-diaminocyclohexane, which is a foundational component in numerous privileged ligands. The two nitrogen atoms in the decahydro-quinoxaline structure provide ideal coordination sites for metal centers (e.g., Rhodium, Ruthenium, Iridium), while the rigid bicyclic backbone locks the geometry. This rigidity can reduce the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. wikipedia.org

By modifying the nitrogen atoms with phosphine, amine, or other functional groups, a diverse library of ligands can be synthesized. These ligands are anticipated to be effective in a variety of metal-catalyzed reactions.

Table 1: Potential Asymmetric Reactions for this compound-based Ligands

Catalytic Reaction Metal Center Potential Advantage of Ligand
Asymmetric Hydrogenation Rhodium, Iridium The rigid C2-symmetric backbone can create a well-defined chiral pocket, leading to high enantioselectivity.
Asymmetric Transfer Hydrogenation Ruthenium The diamine structure is well-suited for forming stable complexes used in the reduction of ketones and imines.
Asymmetric Allylic Alkylation Palladium The ligand's steric and electronic properties can influence both regioselectivity and enantioselectivity.

Research into C2-symmetric ligands has demonstrated that their effectiveness stems from the simplified catalytic environment they create, allowing for more predictable stereochemical outcomes. nih.gov The this compound scaffold, with its robust and well-defined three-dimensional structure, offers a promising platform for developing the next generation of highly efficient chiral catalysts.

Incorporation of Decahydro-quinoxaline Moieties in Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed from the spontaneous association of molecular components through non-covalent interactions. The development of molecular building blocks (tectons) with specific and predictable binding properties is essential for constructing functional supramolecular architectures like macrocycles, cages, and coordination polymers.

The this compound unit possesses key features that make it a valuable building block for supramolecular assembly:

Defined Geometry: Its rigid, chair-like conformation provides a well-defined and predictable shape.

Hydrogen Bonding Sites: The two secondary amine (N-H) groups are excellent hydrogen bond donors.

Coordination Sites: The nitrogen lone pairs can act as Lewis bases to coordinate with metal ions.

These properties allow this compound to participate in the self-assembly of larger structures. For instance, it can be used as a "corner" piece in the formation of macrocycles or as a linker in the construction of three-dimensional cages. The formation of heterobimetallic macrocycles and cages has become an area of growing interest, as combining different metal cations can lead to new functions and reactivities. nih.gov The diamine nature of decahydro-quinoxaline makes it suitable for linking different metal centers in such complex assemblies.

Table 2: Potential Supramolecular Structures Incorporating this compound

Supramolecular Architecture Key Interaction Potential Function
Macrocycle Hydrogen bonding, Metal coordination Anion/cation recognition, Host-guest chemistry
Molecular Cage Metal-ligand coordination bonds Molecular container, Nanoreactor, Drug delivery
Coordination Polymer Metal-ligand coordination bonds Porous material for gas storage, Sensor

The ability of diamine units to form predictable structures is well-documented in supramolecular chemistry. The defined stereochemistry and rigidity of the this compound backbone offer an advantage over more flexible linkers, enabling the formation of highly ordered and crystalline materials.

Decahydro-quinoxaline as Building Blocks for Optoelectronic Materials

Organic optoelectronic materials are central to technologies like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). A fundamental requirement for these materials is the presence of an extended π-conjugated system. researchgate.net This conjugation, characterized by alternating single and multiple bonds, allows for the delocalization of electrons, which is essential for charge transport and interaction with light (absorption and emission).

The this compound molecule is a fully saturated aliphatic heterocycle. It lacks the π-conjugated system necessary for typical optoelectronic activity. Therefore, it is not a suitable building block for the active layers in conventional organic electronic devices. Incorporating this saturated unit into a polymer or small molecule would disrupt conjugation, hindering the electronic properties required for light emission or charge conduction.

However, the unique structural properties of this compound could lend themselves to niche roles in the broader field of optoelectronic materials. For example, polyhedral oligomeric silsesquioxanes (POSS), which are also non-conjugated, are used as building blocks to improve the physical, thermal, or processing properties of optoelectronic materials without participating directly in the electronic processes. rsc.org

Table 3: Comparison of Quinoxaline (B1680401) Scaffolds for Optoelectronics

Compound Structure Type π-Conjugation Suitability as Active Optoelectronic Material
Quinoxaline Aromatic Yes (Extensive) High (Used in OLEDs, OSCs)
Tetrahydroquinoxaline Partially Saturated Limited (Benzene ring) Moderate (Potential as a modified building block)

| This compound | Fully Saturated (Aliphatic) | No | No (Lacks necessary electronic structure) |

Emerging Research Avenues and Future Outlook in Trans Decahydro Quinoxaline Chemistry

Development of Novel Stereoselective Methodologies

The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and other applications. For trans-decahydro-quinoxaline (B1416366), achieving high stereoselectivity in its synthesis is a critical challenge that chemists are actively addressing through innovative catalytic strategies.

One of the most promising approaches involves the use of chiral Brønsted acids as catalysts. These catalysts can effectively control the stereochemical outcome of cyclization reactions that form the decahydro-quinoxaline core. By creating a chiral environment around the reacting molecules, these acids can guide the formation of the desired trans-isomer with high enantiomeric excess. Research in this area is focused on designing new and more effective chiral Brønsted acids to improve yields and selectivities for a broader range of substrates.

Organocatalysis offers another powerful tool for the enantioselective synthesis of decahydro-quinoxalines. Chiral small organic molecules, such as proline derivatives and cinchona alkaloids, can catalyze the key bond-forming reactions with high stereocontrol. These methods are often advantageous due to their operational simplicity, lower toxicity, and reduced cost compared to metal-based catalysts. Current research is exploring novel organocatalytic cascade reactions that can construct the this compound skeleton in a single, efficient step from simple starting materials.

Furthermore, biocatalysis is emerging as a green and highly selective alternative for the synthesis of chiral decahydro-quinoxalines. Enzymes, such as imine reductases and transaminases, can be engineered to catalyze the stereoselective reduction of quinoxaline (B1680401) precursors to the desired this compound enantiomer with exceptional precision. The development of novel biocatalytic cascades holds the potential for highly efficient and sustainable manufacturing processes for these valuable compounds.

MethodologyCatalyst TypeKey Advantages
Asymmetric HydrogenationChiral transition metal complexes (e.g., Rh, Ru, Ir)High efficiency, high enantioselectivity
Chiral Brønsted Acid CatalysisChiral phosphoric acids, etc.Metal-free, good stereocontrol
OrganocatalysisChiral small molecules (e.g., proline derivatives)Low toxicity, operational simplicity
BiocatalysisEngineered enzymes (e.g., imine reductases)High selectivity, green and sustainable

Advanced Functionalization Strategies for Complex Decahydro-quinoxaline Derivatives

To fully exploit the potential of the this compound scaffold, chemists are developing advanced functionalization strategies to introduce a wide range of chemical groups at specific positions on the molecule. These methods enable the synthesis of complex derivatives with tailored properties for various applications.

A key area of focus is the C-H functionalization of the decahydro-quinoxaline core. This powerful technique allows for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Researchers are exploring the use of transition metal catalysts, such as palladium and rhodium, to achieve site-selective C-H activation at various positions on the saturated rings. Photoredox catalysis is also emerging as a mild and efficient method for C-H functionalization under visible light irradiation. acs.orgspringernature.comnih.govrsc.org

Late-stage functionalization is another critical strategy, particularly in the context of drug discovery. This approach involves introducing new functional groups into a complex molecule, such as a drug candidate containing a this compound core, at a late stage of the synthesis. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Methods like radical-mediated reactions and photoredox catalysis are proving to be particularly valuable for late-stage functionalization due to their mild reaction conditions and broad functional group tolerance.

Dehydrogenative coupling reactions represent an atom-economical approach to functionalize the decahydro-quinoxaline scaffold. nih.gov These reactions involve the formation of a new bond between two C-H or C-H and X-H bonds with the liberation of hydrogen gas as the only byproduct. Recent advancements in this area have utilized photoredox catalysis to enable the dehydrogenative coupling of saturated N-heterocycles like decahydro-quinoxaline with a variety of partners. acs.org

Integration of Machine Learning and Artificial Intelligence in Decahydro-quinoxaline Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of chemical properties and reaction outcomes. In the context of this compound chemistry, these computational tools are poised to accelerate discovery and innovation.

One of the key applications of ML is in the prediction of stereoselectivity for the synthesis of this compound. By training algorithms on existing experimental data, ML models can learn the complex relationships between catalyst structure, substrate, reaction conditions, and the resulting stereochemical outcome. This predictive capability can guide chemists in selecting the optimal conditions to achieve the desired trans-isomer with high selectivity, thereby reducing the need for extensive experimental screening.

AI is also being employed for catalyst design and discovery . By using generative models, AI algorithms can propose novel catalyst structures that are predicted to be highly effective for the stereoselective synthesis of decahydro-quinoxalines. These in silico designed catalysts can then be synthesized and tested experimentally, significantly accelerating the development of new and improved catalytic systems. For instance, AI can be used to design novel chiral ligands for transition metal catalysts or new organocatalysts with enhanced activity and selectivity. sciencedaily.comumn.eduresearchgate.net

Application AreaAI/ML TechniquePotential Impact
Stereoselectivity PredictionSupervised learning, neural networksReduced experimental screening, faster optimization
Catalyst DesignGenerative models, evolutionary algorithmsDiscovery of novel and more efficient catalysts
Reaction OptimizationBayesian optimization, reinforcement learningAutonomous experimentation, rapid process development

Exploration of New Spectroscopic Probes for Decahydro-quinoxaline Dynamics

Understanding the conformational dynamics and interactions of this compound is crucial for designing molecules with specific biological activities or material properties. To this end, researchers are developing and applying novel spectroscopic probes to gain deeper insights into the behavior of this fascinating molecule.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are at the forefront of studying the conformational dynamics of this compound. mdpi.comnih.govresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) measurements can provide detailed information about the three-dimensional structure and flexibility of the decahydro-quinoxaline ring system in solution. These studies are essential for understanding how the conformation of the molecule influences its interactions with biological targets or its properties in materials.

Fluorescent molecular rotors are a class of probes that are being explored to study the local microenvironment and viscosity in systems containing decahydro-quinoxaline derivatives. nih.gov The fluorescence properties of these probes are sensitive to the rotational freedom of a part of the molecule, which is in turn influenced by the viscosity of the surrounding medium. By incorporating a decahydro-quinoxaline moiety into a molecular rotor, or by studying the interaction of a decahydro-quinoxaline-containing molecule with a fluorescent rotor, researchers can gain insights into the dynamics of these systems at the molecular level.

The development of chiral fluorescent probes is another exciting area of research. These probes are designed to exhibit a differential fluorescence response upon binding to one enantiomer of a chiral molecule over the other. Such probes could be developed to selectively recognize and sense the presence of specific enantiomers of this compound derivatives, which would be invaluable for high-throughput screening and for studying enantioselective interactions in biological systems.

Q & A

Q. How should researchers design experiments to investigate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct microcosm studies with sediment/water systems under controlled light and microbial activity. Quantify degradation products via LC-MS/MS and assess bioaccumulation using radiolabeled 14^{14}C-compounds. Apply OECD guidelines for hydrolysis and photolysis testing, and model ecotoxicity using ECOSAR .

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